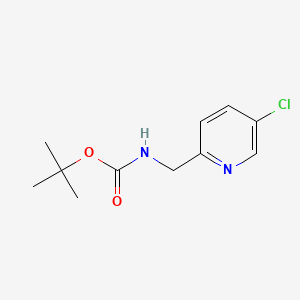

tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(5-chloropyridin-2-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-7-9-5-4-8(12)6-13-9/h4-6H,7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOORUXAVMEHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856506 | |

| Record name | tert-Butyl [(5-chloropyridin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67938-77-6 | |

| Record name | tert-Butyl [(5-chloropyridin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and characterization of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate, a key intermediate in pharmaceutical research and development. This document provides comprehensive experimental protocols, quantitative data, and visual representations of the synthetic pathway.

Introduction

This compound is a pivotal building block in the synthesis of various pharmacologically active molecules. The presence of the chlorine atom on the pyridine ring and the Boc-protected aminomethyl group offers versatile handles for further chemical modifications, making it a valuable synthon in medicinal chemistry. This guide outlines a reliable synthetic route and provides detailed characterization data to ensure the identity and purity of the compound.

Synthesis

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the precursor, (5-chloropyridin-2-yl)methanamine, from 2-chloro-5-(chloromethyl)pyridine. The subsequent step is the protection of the primary amine with di-tert-butyl dicarbonate (Boc anhydride).

Synthesis of (5-chloropyridin-2-yl)methanamine

The initial step involves the amination of 2-chloro-5-(chloromethyl)pyridine.

Experimental Protocol:

A stainless steel autoclave is charged with 2-chloro-5-(chloromethyl)pyridine (14.99 g), 25% aqueous ammonia (63.01 g), and acetonitrile (60 ml). The mixture is stirred on an oil bath at 80°C for 2 hours. Following the reaction, the mixture is diluted with a 30% aqueous sodium hydroxide solution (12.3 g) and then concentrated. The resulting residue is diluted with ethanol (200 ml), dried over anhydrous magnesium sulfate, and filtered. The filtrate is concentrated and purified by column chromatography using a dichloromethane-methanol (4:1) eluent to yield 5-(aminomethyl)-2-chloropyridine as a yellow solid.[1]

Synthesis of this compound

This step involves the protection of the primary amine of (5-chloropyridin-2-yl)methanamine using di-tert-butyl dicarbonate.

Experimental Protocol:

To a solution of (5-chloropyridin-2-yl)methanamine in a suitable solvent such as dichloromethane or tetrahydrofuran, di-tert-butyl dicarbonate (1.1 equivalents) is added. The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following table summarizes the key analytical data.

| Property | Value |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ |

| Molecular Weight | 242.70 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Data not available in search results |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Predicted: ~8.5 (s, 1H), ~7.6 (d, 1H), ~7.3 (d, 1H), ~5.5 (br s, 1H, NH), ~4.4 (d, 2H), 1.45 (s, 9H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Predicted: ~157, ~156, ~149, ~138, ~124, ~122, ~80, ~45, ~28 |

| Mass Spectrometry (m/z) | [M+H]⁺ calculated: 243.0895 |

Note: Predicted NMR values are based on the non-chlorinated analogue, tert-butyl (pyridin-2-ylmethyl)carbamate, and typical chemical shifts. Actual experimental values may vary slightly.

Experimental Workflow and Logic

The synthesis follows a logical progression from a commercially available starting material to the final protected amine intermediate. The workflow is designed for efficiency and scalability.

Caption: Synthetic pathway for this compound.

Signaling Pathways and Logical Relationships

The synthesis is a linear sequence of reactions. The key transformation is the protection of the primary amine, which is a common strategy in multi-step organic synthesis to prevent unwanted side reactions.

Caption: Logical flow of the synthesis highlighting the key Boc protection step.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed protocols and characterization data will be a valuable resource for researchers and scientists in the field of drug development, enabling the reliable production and verification of this important synthetic intermediate.

References

An In-Depth Technical Guide to tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate is a key chemical intermediate, playing a crucial role in the synthesis of various pharmaceutical compounds. Its structure, featuring a Boc-protected aminomethylpyridine core, makes it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its significant application in drug development, most notably as a precursor in the synthesis of the anticoagulant drug Edoxaban.

Physicochemical Properties

Table 1: Physicochemical Data for this compound and Related Compounds

| Property | This compound | tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate (Analogue) | tert-Butyl (6-(chloromethyl)pyridin-2-yl)carbamate (Isomer) | Data Source |

| Molecular Formula | C₁₁H₁₅ClN₂O₂[1] | C₁₁H₁₅BrN₂O₂[2] | C₁₁H₁₅ClN₂O₂[3] | PubChem, ChemScene |

| Molecular Weight | 242.70 g/mol [4] | 287.15 g/mol [2] | Not specified | PubChem |

| Appearance | White to off-white solid (predicted) | Not specified | Not specified | General knowledge |

| Melting Point | Data not available | Data not available | Data not available | |

| Boiling Point | Data not available | Data not available | Data not available | |

| Solubility | Predicted to be soluble in polar organic solvents like acetonitrile and dimethylformamide; poorly soluble in water. | Not specified | Not specified | Inferred from related compounds |

| pKa | Data not available | Data not available | Data not available | |

| LogP (calculated) | 2.3 | 2.1[2] | 3.1674[3] | PubChem, ChemScene |

| Topological Polar Surface Area (TPSA) | 51.2 Ų | 51.2 Ų[2] | 51.22[3] | PubChem, ChemScene |

| Hydrogen Bond Donors | 1 | 1[2] | 1[3] | PubChem, ChemScene |

| Hydrogen Bond Acceptors | 3 | 3[2] | 3[3] | PubChem, ChemScene |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-chloro-5-(chloromethyl)pyridine. The first step involves the formation of the primary amine, (5-chloropyridin-2-yl)methanamine, followed by the protection of this amine with a tert-butoxycarbonyl (Boc) group.

Step 1: Synthesis of (5-chloropyridin-2-yl)methanamine

This procedure is adapted from established methods for the amination of chloromethylpyridines.

-

Materials:

-

2-chloro-5-(chloromethyl)pyridine

-

25% Aqueous ammonia

-

Acetonitrile

-

30% Aqueous sodium hydroxide solution

-

Ethanol

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Methanol

-

-

Equipment:

-

Stainless steel autoclave

-

Oil bath

-

Rotary evaporator

-

Filtration apparatus

-

Chromatography column

-

-

Procedure:

-

In a stainless steel autoclave, combine 14.99 g of 2-chloro-5-(chloromethyl)pyridine, 63.01 g of 25% aqueous ammonia, and 60 ml of acetonitrile.

-

Heat the mixture in an oil bath at 80°C for 2 hours with stirring.

-

After cooling, dilute the reaction mixture with 12.3 g of 30% aqueous sodium hydroxide solution.

-

Concentrate the mixture under reduced pressure.

-

To the residue, add 200 ml of ethanol and dry the solution over anhydrous magnesium sulfate.

-

Filter the mixture to remove any insoluble materials.

-

Concentrate the filtrate and purify the resulting residue by column chromatography using a mixture of dichloromethane and methanol (4:1) as the eluent to yield (5-chloropyridin-2-yl)methanamine as a yellow solid.

-

Step 2: Boc Protection of (5-chloropyridin-2-yl)methanamine

This is a standard procedure for the N-Boc protection of primary amines.

-

Materials:

-

(5-chloropyridin-2-yl)methanamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable base

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve (5-chloropyridin-2-yl)methanamine in anhydrous THF or DCM in a round-bottom flask.

-

Add triethylamine (approximately 1.2 equivalents) to the solution.

-

To this stirred solution, add di-tert-butyl dicarbonate (1.0 equivalent) portion-wise at room temperature.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture in vacuo.

-

The crude product can be purified by flash column chromatography on silica gel to yield this compound.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be adapted for the analysis of this compound.

-

Column: C18 reverse-phase column (e.g., Newcrom R1)

-

Mobile Phase: A gradient of acetonitrile and water. For Mass-Spec compatibility, formic acid can be used as an additive instead of phosphoric acid.

-

Detector: UV detector at an appropriate wavelength (e.g., 254 nm).

Role in Drug Development: A Key Intermediate for Edoxaban

This compound is a critical intermediate in the synthesis of Edoxaban, a potent and selective oral inhibitor of Factor Xa, used for the prevention and treatment of thromboembolic disorders.[5][6] The synthesis of Edoxaban involves the coupling of this Boc-protected amine with another complex molecule, highlighting the importance of having a high-purity starting material.

Visualizations

Synthetic Workflow for this compound

Caption: Synthetic pathway for this compound.

Role in the Synthesis of a Downstream Pharmaceutical Ingredient

Caption: Role as a key intermediate in the synthesis of Edoxaban.

Conclusion

This compound is a fundamentally important building block in modern pharmaceutical synthesis. While a complete experimental dataset of its physicochemical properties is not widely published, its synthetic route is well-understood, and its role as a key intermediate is clearly established. The protocols and data presented in this guide offer valuable information for researchers and developers working with this compound, facilitating its efficient use in the journey from chemical synthesis to life-saving therapeutics.

References

- 1. This compound | C11H15ClN2O2 | CID 71627129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate | C11H15BrN2O2 | CID 45789881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Tert-butyl N-[(2-chloropyrimidin-5-YL)methyl]carbamate | C10H14ClN3O2 | CID 86669510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 6. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate is a halogenated pyridine derivative containing a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest to researchers in medicinal chemistry and drug development as a potential intermediate in the synthesis of more complex molecules. The presence of the chloropyridine moiety provides a handle for further functionalization, for example, through cross-coupling reactions, making it a versatile building block. This guide provides an in-depth look at its expected spectroscopic characteristics and a general synthetic approach.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the non-chlorinated analog, tert-butyl (pyridin-2-ylmethyl)carbamate, and the known effects of chloro-substitution on pyridine rings.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Pyridine-H6 | ~8.4 | d | ~2.5 | The chlorine at C5 will likely shift this proton downfield compared to the analog. |

| Pyridine-H4 | ~7.7 | dd | ~8.5, 2.5 | The chlorine at C5 will influence the coupling and shift. |

| Pyridine-H3 | ~7.3 | d | ~8.5 | |

| -CH₂- | ~4.4 | d | ~6.0 | Coupled to the NH proton. |

| -NH- | ~5.9 | t | ~6.0 | Broad singlet upon D₂O exchange. |

| -C(CH₃)₃ | ~1.45 | s | - |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | ~156 | Carbonyl carbon of the carbamate. |

| Pyridine-C2 | ~159 | Carbon bearing the methylene group. |

| Pyridine-C6 | ~149 | |

| Pyridine-C4 | ~138 | |

| Pyridine-C5 | ~130 | Carbon bearing the chlorine atom. |

| Pyridine-C3 | ~121 | |

| -C (CH₃)₃ | ~80 | Quaternary carbon of the tert-butyl group. |

| -CH₂ - | ~45 | |

| -C(CH₃ )₃ | ~28 | Methyl carbons of the tert-butyl group. |

Table 3: Predicted IR and MS Data

| Spectroscopic Method | Predicted Key Signals |

| IR (Infrared) | ~3350 cm⁻¹ (N-H stretch), ~1690 cm⁻¹ (C=O stretch, carbamate), ~1590, 1560, 1470 cm⁻¹ (Pyridine ring C=C and C=N stretches), ~1160 cm⁻¹ (C-O stretch). |

| MS (Mass Spectrometry) | Expected [M+H]⁺ at m/z 243.08 (for ³⁵Cl) and 245.08 (for ³⁷Cl) with an approximate 3:1 isotope ratio. |

General Experimental Protocol: Synthesis

The synthesis of this compound can be achieved through the reaction of (5-chloropyridin-2-yl)methanamine with di-tert-butyl dicarbonate (Boc₂O). This is a standard procedure for the introduction of a Boc protecting group onto a primary amine.

Materials and Reagents:

-

(5-chloropyridin-2-yl)methanamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

-

Dissolve (5-chloropyridin-2-yl)methanamine in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Add a slight excess of a base, such as triethylamine (approximately 1.1 to 1.5 equivalents), to the solution.

-

To this stirring solution, add di-tert-butyl dicarbonate (Boc₂O), typically 1.0 to 1.2 equivalents, either as a solid or dissolved in a small amount of the reaction solvent.

-

Allow the reaction to stir at room temperature for several hours (e.g., 2-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, and then dry over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can then be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of this compound.

Stability and Degradation Profile of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated stability and degradation profile of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate. Due to the limited availability of direct stability studies on this specific compound, this document outlines a predictive degradation profile based on the known chemical liabilities of its constituent functional groups: a tert-butoxycarbonyl (Boc) protected amine, a methylene-bridged pyridine, and a chlorinated pyridine ring. Detailed experimental protocols for conducting forced degradation studies (hydrolysis, oxidation, photolysis, and thermolysis) are provided to enable researchers to determine the intrinsic stability of the molecule, identify potential degradation products, and develop stability-indicating analytical methods. The predicted degradation pathways are visualized through signaling pathway diagrams.

Introduction

This compound is a molecule of interest in medicinal chemistry and drug development, often serving as an intermediate in the synthesis of more complex pharmaceutical agents. A thorough understanding of its stability and degradation profile is crucial for ensuring the quality, safety, and efficacy of any drug substance or product derived from it. Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and develop and validate stability-indicating analytical methods as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[1]

This guide synthesizes information on the known reactivity of carbamates, Boc-protected amines, and pyridine derivatives to predict the degradation behavior of this compound under various stress conditions.

Predicted Physicochemical Properties

| Property | Predicted Value/Information |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ |

| Molecular Weight | 242.70 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, acetonitrile, and dichloromethane. Limited solubility in water is anticipated. |

| pKa | The pyridine nitrogen is expected to be weakly basic. |

Predicted Degradation Pathways

The degradation of this compound is anticipated to proceed through several key pathways, primarily involving the hydrolysis of the carbamate linkage and potential modifications to the pyridine ring.

Hydrolytic Degradation

The carbamate functional group is susceptible to hydrolysis under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the Boc protecting group is readily cleaved. The reaction is initiated by protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which can then eliminate a proton to form isobutene. The resulting carbamic acid is unstable and decarboxylates to yield (5-chloropyridin-2-yl)methanamine.

-

Base-Catalyzed Hydrolysis: In the presence of a strong base, the carbamate can undergo hydrolysis to form the corresponding carbamate salt, which can then decompose to (5-chloropyridin-2-yl)methanamine, carbon dioxide, and tert-butanol.

Oxidative Degradation

The pyridine nitrogen is a potential site for oxidation. Common oxidizing agents such as hydrogen peroxide can lead to the formation of the corresponding N-oxide. This transformation can alter the electronic properties and biological activity of the molecule.

Photolytic Degradation

Chlorinated aromatic compounds can be susceptible to photodegradation. Upon exposure to UV light, the carbon-chlorine bond may undergo homolytic cleavage to generate radical species. These radicals can then participate in a variety of secondary reactions, potentially leading to dechlorination or the formation of dimeric impurities.

Thermal Degradation

The Boc protecting group can be thermally labile, especially at elevated temperatures.[2][3][4] Thermolytic cleavage of the Boc group would likely proceed through a concerted mechanism to yield (5-chloropyridin-2-yl)methanamine, carbon dioxide, and isobutene.

Experimental Protocols for Forced Degradation Studies

To experimentally verify the predicted degradation pathways and assess the stability of this compound, a systematic forced degradation study should be conducted.

General Experimental Workflow

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL.

Stress Conditions

The following are recommended starting conditions for the forced degradation studies. The extent of degradation should be monitored, and the conditions (temperature, duration, reagent concentration) may need to be adjusted to achieve a target degradation of 5-20%.

| Stress Condition | Reagents and Conditions |

| Acid Hydrolysis | Mix the stock solution with an equal volume of 0.1 M and 1 M hydrochloric acid. Store samples at room temperature and 60°C for up to 7 days. |

| Base Hydrolysis | Mix the stock solution with an equal volume of 0.1 M and 1 M sodium hydroxide. Store samples at room temperature and 60°C for up to 7 days. |

| Oxidative | Mix the stock solution with an equal volume of 3% and 30% hydrogen peroxide. Store samples at room temperature, protected from light, for up to 7 days. |

| Photolytic | Expose the stock solution and solid material to UV (e.g., 254 nm and 365 nm) and visible light in a photostability chamber, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light. |

| Thermal | Store the solid material and the stock solution at elevated temperatures (e.g., 60°C, 80°C, and 105°C) for up to 30 days. |

Analytical Methodology

A stability-indicating analytical method, typically a reverse-phase high-performance liquid chromatography (HPLC) method with UV detection, should be developed and validated.

-

HPLC Method:

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with a modifier such as 0.1% formic acid or trifluoroacetic acid) is a suitable starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 230 nm and 270 nm). A photodiode array (PDA) detector is recommended to assess peak purity.

-

-

LC-MS/MS: For the identification and structural elucidation of degradation products, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is invaluable. This technique can provide molecular weight information and fragmentation patterns of the degradants.[5]

-

NMR Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy can be used to confirm the structures of isolated degradation products and to study the kinetics of degradation in solution.[6][7]

Summary of Potential Degradation Products

Based on the predicted pathways, the following table summarizes the likely degradation products that should be monitored during the forced degradation studies.

| Stress Condition | Potential Degradation Product(s) | Predicted Mechanism |

| Acid Hydrolysis | (5-chloropyridin-2-yl)methanamine | Cleavage of the Boc group |

| Base Hydrolysis | (5-chloropyridin-2-yl)methanamine | Hydrolysis of the carbamate |

| Oxidation | tert-Butyl ((5-chloro-1-oxido-pyridin-1-ium-2-yl)methyl)carbamate | N-oxidation of the pyridine ring |

| Photolysis | tert-Butyl (pyridin-2-ylmethyl)carbamate, Dimeric impurities | Dechlorination, Radical coupling |

| Thermal | (5-chloropyridin-2-yl)methanamine | Thermolytic cleavage of the Boc group |

Conclusion

While specific experimental data on the stability and degradation of this compound is not currently available in the public domain, a scientifically sound prediction of its degradation profile can be made based on the known reactivity of its functional moieties. This technical guide provides a framework for researchers to systematically investigate the stability of this compound. The outlined forced degradation protocols and analytical methodologies will enable the identification and characterization of potential degradation products, the elucidation of degradation pathways, and the development of a robust, stability-indicating analytical method. This information is critical for ensuring the quality and safety of any pharmaceutical product in which this compound is utilized.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative solubility profile based on documented synthetic and purification procedures. Furthermore, it outlines a comprehensive, standardized experimental protocol for the quantitative determination of this compound's solubility in various organic solvents. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling them to handle this compound effectively and design robust experimental and manufacturing processes.

Introduction

This compound is a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structural features, including a Boc-protected amine and a chloropyridine ring, dictate its physicochemical properties, most notably its solubility. Understanding the solubility of this intermediate in various organic solvents is paramount for optimizing reaction conditions, developing efficient purification strategies, and ensuring the overall success of a synthetic route.

This guide summarizes the available qualitative solubility information and provides a detailed methodology for researchers to determine precise, quantitative solubility data.

Predicted Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale & Reference |

| Polar Aprotic | Acetonitrile | Soluble | Used as a reaction solvent in the synthesis of related compounds, indicating good solubility of the reactants, which include a similar structural motif.[1][2] |

| Dichloromethane (DCM) | Soluble | Frequently used in mixtures with nonpolar solvents for slurrying and washing during purification, suggesting good solubility.[3] Structurally similar tert-butyl carbamates are known to be soluble in DCM. | |

| Tetrahydrofuran (THF) | Likely Soluble | A common solvent for reactions involving Boc-protected amines.[3] | |

| Nonpolar | Hexane | Sparingly Soluble | Used as an anti-solvent or in solvent mixtures for precipitation and washing, which implies limited solubility.[3] |

| Heptane | Sparingly Soluble | Similar to hexane, it is often used in purification to precipitate more polar compounds. | |

| Polar Protic | Methanol | Likely Soluble | The carbamate group can act as a hydrogen bond acceptor, suggesting potential solubility in polar protic solvents. Many tert-butyl carbamates are soluble in alcohols. |

| Ethanol | Likely Soluble | Similar to methanol, it is expected to be a reasonably good solvent. | |

| Aqueous | Water | Insoluble | The significant nonpolar character from the tert-butyl group and the chloropyridine ring makes it unlikely to be soluble in water. It is often washed with water during workup to remove water-soluble impurities.[1][2] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following section details the widely accepted "shake-flask" method for determining the thermodynamic solubility of a compound.[4]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or orbital incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm, solvent-compatible)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution by a validated analytical method, such as HPLC.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not widely published, its solubility characteristics can be inferred from its use in organic synthesis. It is predicted to be soluble in polar aprotic solvents like acetonitrile and dichloromethane, and likely soluble in polar protic solvents such as methanol and ethanol, while being insoluble in water. For precise and reliable data, the experimental protocol provided in this guide offers a robust framework for determining its solubility in any solvent of interest. This information is critical for the effective use of this compound in research and development, particularly in the pharmaceutical sector.

References

- 1. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 2. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

Potential Biological Activities of the tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate scaffold is a key heterocyclic structure, recognized primarily as a crucial intermediate in the synthesis of advanced pharmaceutical agents, including the Factor Xa inhibitor, Edoxaban. While direct biological profiling of this specific scaffold is not extensively documented, its core component, the 2-aminopyridine moiety, is a well-established pharmacophore present in a multitude of biologically active compounds. This technical guide explores the potential biological activities of the this compound scaffold by examining the pharmacological landscape of structurally related 2-aminopyridine derivatives. This analysis suggests potential for this scaffold in the development of novel therapeutics with anticancer, antimicrobial, and anti-inflammatory properties. This document provides a comprehensive overview of quantitative data from related compounds, detailed experimental protocols for assessing these activities, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

The pyridine ring is a fundamental structural motif in medicinal chemistry, featured in a wide array of approved drugs.[1] The introduction of an amino group at the 2-position of the pyridine ring gives rise to 2-aminopyridine, a versatile building block for designing molecules with diverse biological functions. The this compound scaffold incorporates this privileged 2-aminopyridine core, with the amino group protected by a tert-butyloxycarbonyl (Boc) group, enhancing its utility in multi-step organic synthesis.

Although the primary documented application of this scaffold is as a synthetic intermediate, the inherent bioactivity of the 2-aminopyridine nucleus warrants an investigation into its own potential pharmacological effects. This guide extrapolates the potential biological activities of the title scaffold based on the established activities of its structural analogs.

Potential Biological Activities

Based on extensive literature on 2-aminopyridine derivatives, the this compound scaffold may exhibit the following biological activities:

Anticancer Activity

Numerous pyridine derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[2][3] The proposed mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.

Signaling Pathways in Anticancer Activity of Pyridine Derivatives

Pyridine derivatives have been shown to modulate several critical signaling pathways in cancer cells. One prominent pathway involves the upregulation of p53 and JNK, leading to G2/M cell cycle arrest and apoptosis.[2] Another key mechanism is the inhibition of receptor tyrosine kinases such as VEGFR-2, which is crucial for angiogenesis.[4] Furthermore, the PI3K/mTOR signaling pathway, a central regulator of cell growth and proliferation, has also been identified as a target for some pyridine-containing compounds.[5]

References

- 1. ijsat.org [ijsat.org]

- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemijournal.com [chemijournal.com]

- 4. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Derivatization of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate for the Synthesis of Novel Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic strategies for the derivatization of tert-butyl ((5-chloropyridin-2-yl)methyl)carbamate, a versatile building block for the creation of novel compounds with potential therapeutic applications. The presence of a reactive chlorine atom on the pyridine ring, coupled with the Boc-protected aminomethyl group, offers multiple avenues for chemical modification, making this scaffold particularly attractive for medicinal chemistry and drug discovery programs. This document outlines key experimental protocols, potential biological targets, and data presentation formats to guide researchers in this field.

Introduction: The Potential of a Privileged Scaffold

The pyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to engage in hydrogen bonding and other key interactions with biological targets makes it a valuable core for inhibitor design. The specific substitution pattern of this compound provides a handle for introducing diverse chemical functionalities, particularly at the C5 position of the pyridine ring, which can significantly influence the biological activity and pharmacokinetic properties of the resulting molecules.

Recent research has highlighted the potential of substituted pyridine and pyrimidine derivatives as potent inhibitors of various protein kinases. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders. Consequently, the derivatization of the title compound represents a promising strategy for the development of novel kinase inhibitors.

Key Derivatization Strategies

The primary site for derivatization on this compound is the C5 position, activated by the chloro substituent. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for forming new carbon-carbon and carbon-nitrogen bonds at this position. The following sections detail the most relevant of these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming a bond between an aryl or vinyl halide and an organoboron compound. In the context of our starting material, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the C5 position of the pyridine ring.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk flask is charged with this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.). A palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a ligand (if necessary) are added. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF) is added, and the reaction mixture is heated to 80-110 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Boronic Acid | Product | Expected Yield (%) |

| 1 | Phenylboronic acid | tert-Butyl ((5-phenylpyridin-2-yl)methyl)carbamate | 75-90 |

| 2 | 4-Methoxyphenylboronic acid | tert-Butyl ((5-(4-methoxyphenyl)pyridin-2-yl)methyl)carbamate | 80-95 |

| 3 | Thiophene-2-boronic acid | tert-Butyl ((5-(thiophen-2-yl)pyridin-2-yl)methyl)carbamate | 70-85 |

| 4 | Pyridine-3-boronic acid | tert-Butyl ((5-(pyridin-3-yl)pyridin-2-yl)methyl)carbamate | 65-80 |

Buchwald-Hartwig Amination: Introducing Nitrogen-based Functionality

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine. This reaction is invaluable for synthesizing derivatives containing anilines, alkylamines, or other nitrogen-containing heterocycles at the C5 position, which can serve as crucial hydrogen bond donors or acceptors in interactions with biological targets.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

An oven-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv.). The tube is evacuated and backfilled with an inert gas. This compound (1.0 equiv.), the desired amine (1.1-1.2 equiv.), and an anhydrous solvent (e.g., toluene or 1,4-dioxane) are added. The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Table 2: Representative Buchwald-Hartwig Amination Reactions

| Entry | Amine | Product | Expected Yield (%) |

| 1 | Aniline | tert-Butyl ((5-(phenylamino)pyridin-2-yl)methyl)carbamate | 70-85 |

| 2 | Morpholine | tert-Butyl ((5-morpholinopyridin-2-yl)methyl)carbamate | 80-95 |

| 3 | Indole | tert-Butyl ((5-(1H-indol-1-yl)pyridin-2-yl)methyl)carbamate | 60-75 |

| 4 | Benzylamine | tert-Butyl ((5-(benzylamino)pyridin-2-yl)methyl)carbamate | 75-90 |

Sonogashira Coupling: Installation of Alkynyl Moieties

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. This introduces a linear and rigid alkynyl group, which can be a valuable linker or pharmacophore in drug design. The resulting triple bond can also be further functionalized.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a Schlenk flask under an inert atmosphere, this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are added. A degassed solvent such as THF or DMF is added, followed by a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.). The terminal alkyne (1.1-1.5 equiv.) is then added, and the reaction is stirred at room temperature or gently heated (40-60 °C). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. The product is purified by column chromatography.

Table 3: Representative Sonogashira Coupling Reactions

| Entry | Alkyne | Product | Expected Yield (%) |

| 1 | Phenylacetylene | tert-Butyl ((5-(phenylethynyl)pyridin-2-yl)methyl)carbamate | 70-85 |

| 2 | Ethynyltrimethylsilane | tert-Butyl ((5-((trimethylsilyl)ethynyl)pyridin-2-yl)methyl)carbamate | 80-95 |

| 3 | 1-Hexyne | tert-Butyl ((5-(hex-1-yn-1-yl)pyridin-2-yl)methyl)carbamate | 75-90 |

| 4 | Propargyl alcohol | tert-Butyl ((5-(3-hydroxyprop-1-yn-1-yl)pyridin-2-yl)methyl)carbamate | 60-75 |

Experimental Workflows and Logical Relationships

The derivatization of this compound can be visualized as a branched process, where a common starting material is transformed into a variety of novel compounds through different coupling strategies.

Biological Context: Targeting Kinase Signaling Pathways

Many kinase inhibitors target the ATP-binding site of the enzyme. The derivatized pyridine scaffolds can be designed to interact with key residues in this pocket. For instance, the aminomethyl group can form hydrogen bonds with the hinge region of the kinase, a common anchoring point for inhibitors. The diverse substituents introduced at the C5 position can then extend into other regions of the ATP-binding site, conferring potency and selectivity.

A well-known signaling pathway often targeted in cancer therapy is the JAK-STAT pathway. Dysregulation of this pathway is implicated in various malignancies and inflammatory diseases. Novel derivatives of this compound could potentially inhibit Janus kinases (JAKs) and disrupt this signaling cascade.

Data Presentation and Structure-Activity Relationship (SAR)

Systematic derivatization and biological evaluation are crucial for establishing a structure-activity relationship (SAR). The data should be organized to clearly show how changes in the substituent at the C5 position affect the biological activity.

Table 4: Hypothetical SAR Data for Novel Kinase Inhibitors

| Compound ID | R Group at C5 | Kinase IC₅₀ (nM) | Cell Proliferation EC₅₀ (µM) |

| NCD-001 | Phenyl | 150 | 2.5 |

| NCD-002 | 4-Methoxyphenyl | 85 | 1.2 |

| NCD-003 | 4-Chlorophenyl | 210 | 3.8 |

| NCD-004 | Phenylamino | 95 | 1.5 |

| NCD-005 | Morpholino | 500 | >10 |

| NCD-006 | Phenylethynyl | 120 | 2.1 |

This structured presentation of data allows for the rapid identification of trends and informs the design of the next generation of compounds. For example, the hypothetical data above might suggest that electron-donating groups on a C5-aryl substituent and a hydrogen-bond donating amino linker are beneficial for activity.

Conclusion

This compound is a highly valuable starting material for the synthesis of novel compounds with significant potential in drug discovery. The application of modern cross-coupling methodologies, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, allows for the systematic exploration of chemical space around this privileged scaffold. The resulting libraries of compounds, particularly those designed as kinase inhibitors, can be evaluated to establish clear structure-activity relationships, ultimately leading to the identification of potent and selective drug candidates. This guide provides the foundational knowledge and experimental frameworks to empower researchers in this exciting area of medicinal chemistry.

In Silico Prediction of ADMET Properties for tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of a drug candidate from discovery to market is fraught with challenges, with a significant number of failures attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. Early-stage assessment of these properties is therefore critical for de-risking drug development projects and reducing attrition rates. This technical guide provides an in-depth overview of the application of in silico computational methods for the prediction of ADMET properties of tert-butyl ((5-chloropyridin-2-yl)methyl)carbamate derivatives, a chemical scaffold of interest in medicinal chemistry. By leveraging computational models, researchers can prioritize compounds with favorable pharmacokinetic and safety profiles for further experimental investigation, thereby accelerating the drug discovery pipeline.

This document outlines the theoretical underpinnings of in silico ADMET prediction, details the methodologies for various predictive models, and presents a hypothetical case study of ADMET profiling for a series of this compound derivatives. The guide is intended to serve as a practical resource for researchers and scientists in the field of drug development.

Introduction: The Imperative of Early ADMET Assessment

The development of a new therapeutic agent is a complex, time-consuming, and costly endeavor. A significant portion of drug candidates that show promising efficacy in early-stage in vitro and in vivo models ultimately fail in later stages of development due to undesirable ADMET characteristics. These failures can be attributed to a variety of factors, including poor oral bioavailability, rapid metabolism leading to a short duration of action, unfavorable distribution to target tissues, or unforeseen toxicity.

The proactive mitigation of these risks through early-stage ADMET profiling is now a cornerstone of modern drug discovery. In silico ADMET prediction has emerged as a powerful tool in this regard, offering a rapid and cost-effective means of evaluating large numbers of compounds at the earliest stages of a project. These computational approaches utilize quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and physics-based simulations to predict a compound's ADMET properties based on its chemical structure.

This guide focuses on the application of these methods to derivatives of this compound, a scaffold containing both a pyridine ring and a carbamate moiety. Pyridine derivatives are prevalent in many approved drugs, while the carbamate group can influence a molecule's metabolic stability and toxicity.[1][2][3] Therefore, a thorough understanding of the ADMET properties of this chemical class is essential for guiding medicinal chemistry efforts.

Methodologies for In Silico ADMET Prediction

A variety of computational methods are employed to predict the ADMET properties of small molecules. These can be broadly categorized into physicochemical property calculations, QSAR modeling, and physiologically-based pharmacokinetic (PBPK) modeling.

Physicochemical Property Calculations

Fundamental physicochemical properties are strong determinants of a compound's pharmacokinetic behavior. Key parameters include:

-

Molecular Weight (MW): Influences diffusion and overall size.

-

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects membrane permeability and plasma protein binding.

-

Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity, which is correlated with its ability to cross cell membranes.

-

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Important for solubility and interactions with biological targets.

-

Aqueous Solubility (LogS): Crucial for absorption from the gastrointestinal tract.

These properties are typically calculated using established algorithms and are often the first step in an in silico ADMET assessment.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a specific property.[4] For ADMET prediction, these models are built using large datasets of compounds with experimentally determined ADMET properties. Various machine learning algorithms, such as multiple linear regression, support vector machines, and random forests, are used to develop predictive models.

Experimental Protocols for Key In Vitro ADMET Assays

While this guide focuses on in silico prediction, it is important to understand the experimental assays that generate the data used to build and validate computational models. Below are brief descriptions of common in vitro ADMET assays.

-

Caco-2 Permeability Assay (for Absorption):

-

Principle: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of polarized enterocytes that mimics the intestinal barrier.

-

Method: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate. The test compound is added to the apical (AP) side, and its appearance on the basolateral (BL) side is monitored over time. The apparent permeability coefficient (Papp) is calculated. Efflux ratio (Papp BA/AP) is also determined to assess the involvement of efflux transporters like P-glycoprotein.

-

-

Plasma Protein Binding (PPB) Assay (for Distribution):

-

Principle: Measures the extent to which a drug binds to proteins in the plasma, which affects its free concentration and availability to reach its target.

-

Method: Equilibrium dialysis is a common method. The test compound is added to plasma in a dialysis chamber separated from a buffer solution by a semi-permeable membrane. The system is allowed to reach equilibrium, and the concentrations of the compound in the plasma and buffer compartments are measured to determine the percentage of binding.

-

-

CYP450 Inhibition Assay (for Metabolism):

-

Principle: Assesses the potential of a compound to inhibit the major drug-metabolizing enzymes, Cytochrome P450s (CYPs), which can lead to drug-drug interactions.

-

Method: A fluorescent or luminescent probe substrate specific for a particular CYP is incubated with human liver microsomes (a source of CYPs) in the presence and absence of the test compound. The inhibition of the metabolism of the probe substrate is measured, and an IC50 value (the concentration of the test compound that causes 50% inhibition) is determined.

-

-

hERG Inhibition Assay (for Toxicity):

-

Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias.

-

Method: Patch-clamp electrophysiology on cells expressing the hERG channel is the gold standard. The effect of the test compound on the hERG current is measured directly. Higher-throughput screening methods using fluorescent probes are also available.

-

In Silico ADMET Profiling of this compound Derivatives: A Case Study

To illustrate the application of in silico ADMET prediction, a hypothetical series of derivatives of this compound was generated by varying the substituent (R) on the pyridine ring. The predicted ADMET properties for these derivatives are summarized in the tables below.

It is crucial to note that the following data is illustrative and not based on experimental results.

Predicted Physicochemical Properties

| Compound ID | R-Group | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | HBD | HBA |

| Parent | -H | 256.72 | 2.85 | 38.33 | 1 | 4 |

| DERIV-01 | -F | 274.71 | 2.91 | 38.33 | 1 | 4 |

| DERIV-02 | -OCH3 | 286.75 | 2.78 | 47.56 | 1 | 5 |

| DERIV-03 | -CN | 281.72 | 2.54 | 62.14 | 1 | 5 |

| DERIV-04 | -CF3 | 324.71 | 3.72 | 38.33 | 1 | 4 |

| DERIV-05 | -COOH | 300.72 | 2.45 | 75.59 | 2 | 5 |

Predicted Absorption and Distribution Properties

| Compound ID | Predicted Aqueous Solubility (LogS) | Predicted Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Predicted Plasma Protein Binding (%) | Predicted BBB Penetration |

| Parent | -3.5 | 15.2 | 92.5 | High |

| DERIV-01 | -3.6 | 14.8 | 93.1 | High |

| DERIV-02 | -3.2 | 12.5 | 89.7 | Medium |

| DERIV-03 | -3.8 | 9.8 | 94.2 | Medium |

| DERIV-04 | -4.1 | 18.1 | 96.5 | High |

| DERIV-05 | -2.9 | 5.4 | 85.3 | Low |

Predicted Metabolism and Excretion Properties

| Compound ID | Predicted CYP2D6 Inhibition (IC50, µM) | Predicted CYP3A4 Inhibition (IC50, µM) | Predicted Metabolic Stability (t½, min in HLM) | Predicted Renal Clearance |

| Parent | > 50 | 12.5 | 45 | Low |

| DERIV-01 | > 50 | 15.8 | 52 | Low |

| DERIV-02 | 25.1 | 8.9 | 25 | Medium |

| DERIV-03 | > 50 | 22.4 | 65 | Low |

| DERIV-04 | 42.3 | 18.7 | 75 | Low |

| DERIV-05 | > 50 | > 50 | > 120 | High |

Predicted Toxicity

| Compound ID | Predicted hERG Inhibition (IC50, µM) | Predicted Ames Mutagenicity | Predicted Carcinogenicity (Rodent) |

| Parent | 8.2 | Negative | Negative |

| DERIV-01 | 9.5 | Negative | Negative |

| DERIV-02 | 5.1 | Negative | Negative |

| DERIV-03 | 12.3 | Equivocal | Negative |

| DERIV-04 | 6.8 | Negative | Negative |

| DERIV-05 | > 30 | Negative | Negative |

Visualization of Workflows and Relationships

Visual representations are invaluable for understanding complex processes and relationships in drug discovery. The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts in in silico ADMET prediction.

Caption: Workflow for in silico ADMET prediction of novel compounds.

Caption: Decision-making flowchart based on predicted ADMET properties.

Caption: Interrelationships between different ADMET properties.

Interpretation and Discussion

The hypothetical data presented in the tables provides a snapshot of how in silico tools can be used to differentiate a series of chemical analogs. For instance, the introduction of a carboxylic acid group in DERIV-05 significantly increases polarity (lower LogP, higher TPSA), leading to predicted lower Caco-2 permeability and plasma protein binding, but improved aqueous solubility and metabolic stability, and a much better hERG profile. Conversely, the trifluoromethyl group in DERIV-04 increases lipophilicity, resulting in predicted high Caco-2 permeability and plasma protein binding, but also potentially lower aqueous solubility.

The methoxy substituent in DERIV-02 is predicted to be a liability for CYP inhibition and metabolic stability, suggesting it might be a site of metabolism. The cyano group in DERIV-03 is predicted to have a mixed profile, with potentially reduced permeability but improved metabolic stability.

This type of analysis allows medicinal chemists to develop structure-activity relationships (SAR) and structure-property relationships (SPR) early in the discovery process. By understanding how different functional groups impact the ADMET profile, chemists can design new molecules with a higher probability of success.

It is imperative to remember that in silico predictions are models of reality and not a substitute for experimental validation. The primary utility of these methods is in prioritizing compounds for synthesis and testing, thereby enriching the pool of candidates with more drug-like properties.

Conclusion

In silico ADMET prediction is an indispensable component of modern drug discovery. By providing early insights into the potential pharmacokinetic and safety profiles of novel chemical entities, these computational tools enable more informed decision-making and a more efficient allocation of resources. For chemical series such as the this compound derivatives, a systematic in silico evaluation can guide the design of compounds with an optimal balance of potency, selectivity, and drug-like properties. As computational models continue to improve in accuracy and scope, their impact on reducing the cost and time of drug development will only grow.

References

- 1. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Biology of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl ((5-chloropyridin-2-yl)methyl)carbamate scaffold has emerged as a privileged structure in medicinal chemistry, most notably as a key intermediate in the synthesis of the Factor Xa inhibitor, Edoxaban. Beyond its role in anticoagulant development, exploration of analogs of this scaffold is revealing a broader potential in chemical biology, with emerging evidence suggesting activity against other critical therapeutic targets. This technical guide provides an in-depth exploration of these analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to support further research and drug development efforts in this area.

Quantitative Biological Data of Analogs

While comprehensive structure-activity relationship (SAR) studies for a wide range of this compound analogs are still emerging, preliminary data and research on structurally related compounds indicate promising inhibitory activity against several key enzymes. The 2-amino-5-chloropyridine core, a key feature of the parent compound, has been identified as a potent inhibitor of IκB kinase 2 (IKK2), a critical regulator of the NF-κB signaling pathway. Furthermore, analogs of the broader 2-aminopyridine class have demonstrated inhibitory activity against enzymes of the glyoxylate shunt in Pseudomonas aeruginosa, highlighting potential antibacterial applications.

Below are tables summarizing the available quantitative data for relevant analogs.

Table 1: Inhibitory Activity of 2-Aminopyridine Analogs against Glyoxylate Shunt Enzymes

| Compound ID | R Group | ICL Pa IC50 (µM) | MS Pa IC50 (µM) |

| SB002 | 4-CF3 | 13.3 | 24.9 |

| Analog A | 4-Cl | >100 | >100 |

| Analog B | 4-H | >100 | >100 |

Data adapted from a study on 2-aminopyridine analogs as inhibitors of isocitrate lyase (ICL) and malate synthase (MS) in P. aeruginosa.[1][2]

Table 2: Activity of Aminopyridinecarboxamide-based IKK2 Inhibitors

| Compound Class | Key Structural Feature | Cellular Activity |

| 2-amino-5-chloropyridine-4-carboxamides | 5-Chloro substitution on the pyridine ring | Identified as the most potent inhibitors with improved cellular activity. |

This information is based on a study identifying potent IKK2 inhibitors, suggesting the potential of the 5-chloropyridine scaffold.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel chemical entities. This section provides protocols for key assays relevant to the potential biological targets of this compound analogs.

In Vitro IKK2 Kinase Assay

This assay determines the direct inhibitory effect of a compound on the kinase activity of IKK2.

Materials:

-

Recombinant human IKK2 enzyme

-

IKK2 substrate (e.g., GST-IκBα (1-54))

-

Test compounds (analogs of this compound)

-

Kinase assay buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit

-

96-well plates

-

Incubator

-

Scintillation counter or luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in the kinase assay buffer. A typical concentration range to test would be from 0.001 µM to 10 µM.

-

In a 96-well plate, add 10 µL of each compound dilution. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add 20 µL of a solution containing the recombinant IKK2 enzyme and the IKK2 substrate to each well.

-

Pre-incubate the plate at 30°C for 15 minutes.

-

Initiate the kinase reaction by adding 20 µL of kinase assay buffer containing ATP (and [γ-³²P]ATP if using the radiometric method).

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction according to the specific assay kit instructions (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).

-

Quantify the amount of phosphorylated substrate using a scintillation counter or luminometer.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[3]

Cell-Based Western Blot Assay for IκBα Phosphorylation

This assay assesses the ability of a compound to inhibit IKK2 activity within a cellular context by measuring the phosphorylation of its direct substrate, IκBα.

Materials:

-

Cells responsive to NF-κB activation (e.g., HeLa, HEK293)

-

Cell culture medium and supplements

-

Test compounds

-

NF-κB activator (e.g., TNF-α)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Primary antibodies (anti-phospho-IκBα, anti-total-IκBα, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Pre-treat the cells with a range of concentrations of the test compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α for 15-30 minutes). Include an unstimulated control.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-IκBα.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

To normalize the data, the membrane can be stripped and re-probed for total IκBα and a loading control.[3]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Canonical NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. IKK2 plays a central role in this pathway by phosphorylating IκBα, leading to its degradation and the subsequent activation of NF-κB.

Caption: Canonical NF-κB signaling pathway and the potential point of inhibition by this compound analogs.

Experimental Workflow for IKK2 Inhibition Analysis

The following workflow outlines the key steps in evaluating the inhibitory potential of novel compounds against IKK2, from initial in vitro screening to cell-based validation.

Caption: A streamlined workflow for the identification and optimization of IKK2 inhibitors.

Conclusion and Future Directions

The exploration of this compound analogs presents a promising avenue for the discovery of novel chemical probes and therapeutic agents. The existing data, though limited, points towards the potential of this scaffold to inhibit key enzymes such as IKK2, thereby modulating the NF-κB signaling pathway. The provided experimental protocols offer a robust framework for the systematic evaluation of new analogs. Future research should focus on expanding the library of these compounds and conducting comprehensive SAR studies to elucidate the key structural features required for potent and selective inhibition of various biological targets. Such efforts will be instrumental in unlocking the full potential of this versatile chemical scaffold in chemical biology and drug discovery.

References

Methodological & Application

Application Notes and Protocols: Suzuki Cross-Coupling of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction utilizing tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate. This versatile building block is valuable in medicinal chemistry for the synthesis of complex molecules, particularly in the development of novel therapeutics. The protocol herein is based on established methodologies for the coupling of challenging 2-chloropyridine substrates.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] It is particularly significant in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active compounds. The coupling of 2-chloropyridines, such as this compound, can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[2] However, with the appropriate choice of catalyst, ligand, and reaction conditions, high yields of the desired coupled products can be achieved. The presence of the Boc-protected aminomethyl group introduces further considerations for substrate stability and reactivity.

Reaction Principle

The Suzuki-Miyaura coupling follows a catalytic cycle involving a palladium catalyst. The key steps are the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst. For less reactive chlorides, the oxidative addition step is often rate-limiting and requires a highly active catalytic system.

Application Data

While specific data for this compound is not widely published, the following table summarizes typical conditions and reported yields for the Suzuki coupling of analogous 2-chloropyridines with various boronic acids. These examples serve as a strong starting point for reaction optimization.

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 95 |

| 2 | 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 88[1] |

| 3 | 2-Chloro-5-nitropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 92 |

| 4 | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 8 | Low Yield[3] |

| 5 | Hetaryl Chlorides | Potassium Boc-aminomethyltrifluoroborate | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Toluene/H₂O | 85 | 22 | Good to Excellent[4] |

Experimental Protocols

The following is a generalized protocol for the Suzuki cross-coupling of this compound with an aryl or heteroaryl boronic acid. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) or a similar palladium source (1-5 mol%)

-

A phosphine ligand such as SPhos or XPhos (2-10 mol%)

-

A base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2-3 equivalents)

-

Anhydrous, degassed solvent such as 1,4-dioxane or toluene

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and Schlenk line or glovebox

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the boronic acid (1.2 eq), the base (e.g., Cs₂CO₃, 2.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

-

Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider increasing the reaction temperature, using a more active ligand (e.g., Buchwald ligands like SPhos or XPhos), or a stronger base (e.g., K₃PO₄). The catalyst and ligand loading can also be increased.[2]

-

Side Products: The formation of dehalogenated starting material or homocoupled boronic acid can occur. Ensuring a thoroughly oxygen-free environment can minimize these side reactions. The choice of ligand is also critical in suppressing side product formation.[2]

-

Boc-Deprotection: While the Boc group is generally stable under these conditions, prolonged reaction times at high temperatures or the use of strongly acidic or basic conditions during work-up could lead to its cleavage. Monitor for the presence of the deprotected amine by-product.

By following these guidelines and adapting the protocol to the specific substrates, researchers can successfully employ this compound in Suzuki-Miyaura cross-coupling reactions to advance their research and development objectives.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction is particularly valuable in the synthesis of pharmaceuticals and other complex molecules due to its broad substrate scope and functional group tolerance.[1] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate, a substrate of interest in medicinal chemistry. The 2-aminopyridine moiety is a common scaffold in a variety of biologically active compounds.

The protocol outlined below is based on established methodologies for the Buchwald-Hartwig amination of chloro-pyridines and other aryl chlorides.[4][5] The reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.